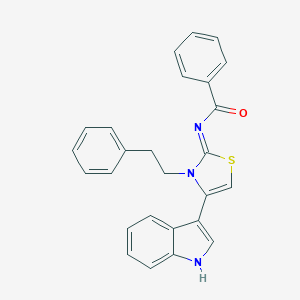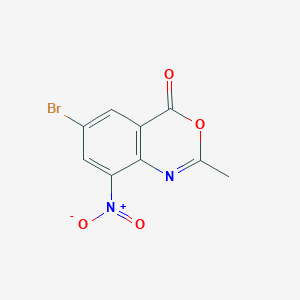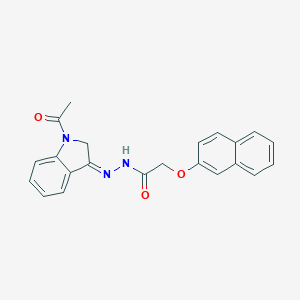![molecular formula C18H18N4O2S3 B427429 {[4-(1H-INDOL-3-YL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL MORPHOLINE-4-CARBODITHIOATE](/img/structure/B427429.png)
{[4-(1H-INDOL-3-YL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL MORPHOLINE-4-CARBODITHIOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[4-(1H-INDOL-3-YL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL MORPHOLINE-4-CARBODITHIOATE is a complex organic compound that features an indole ring, a thiazole ring, and a morpholinecarbodithioate group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(1H-INDOL-3-YL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL MORPHOLINE-4-CARBODITHIOATE typically involves multi-step organic reactions One common synthetic route starts with the preparation of the indole derivative, followed by the formation of the thiazole ringThe reaction conditions often require the use of dehydrating agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Des Réactions Chimiques
Types of Reactions
{[4-(1H-INDOL-3-YL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL MORPHOLINE-4-CARBODITHIOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the thiazole ring, while substitution reactions can introduce various functional groups into the indole or thiazole rings.
Applications De Recherche Scientifique
{[4-(1H-INDOL-3-YL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL MORPHOLINE-4-CARBODITHIOATE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties
Propriétés
Formule moléculaire |
C18H18N4O2S3 |
|---|---|
Poids moléculaire |
418.6g/mol |
Nom IUPAC |
[2-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] morpholine-4-carbodithioate |
InChI |
InChI=1S/C18H18N4O2S3/c23-16(11-27-18(25)22-5-7-24-8-6-22)21-17-20-15(10-26-17)13-9-19-14-4-2-1-3-12(13)14/h1-4,9-10,19H,5-8,11H2,(H,20,21,23) |
Clé InChI |
GBXHJVBKZLMSQL-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)SCC(=O)NC2=NC(=CS2)C3=CNC4=CC=CC=C43 |
SMILES canonique |
C1COCCN1C(=S)SCC(=O)NC2=NC(=CS2)C3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',3'-dihydro-trispiro[cyclopentane-1,2'-(4'H)-chromene-3',2''-(5''H)-[1,3,4]oxadithiino[5,6-c]chromene-5'',1'''-cyclopentane]-4'-one](/img/structure/B427346.png)
![3-[2-anilino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-N'-(4-bromobenzylidene)propanohydrazide](/img/structure/B427347.png)
![{4-[(4-chlorophenyl)sulfonyl]phenyl}(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone](/img/structure/B427348.png)



![N-(4-bromophenyl)-2-[2-(4-methylphenyl)thiophen-3-yl]acetamide](/img/structure/B427353.png)
![4-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B427355.png)
![N-(furan-2-ylmethylideneamino)-2-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)acetamide](/img/structure/B427357.png)
![4-[(Z)-[[2-(12-cyclohexyl-1-aza-4-azoniatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)acetyl]hydrazinylidene]methyl]phenolate](/img/structure/B427358.png)
![N-[(E)-(4-Fluorophenyl)methylideneamino]-2-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)acetamide](/img/structure/B427361.png)
![N-[1-(1-adamantyl)ethyl]-N-(2,4-dichlorobenzylidene)amine](/img/structure/B427362.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-1,3-thiazol-2-amine](/img/structure/B427370.png)

